N-(2-hydroxyethyl)-4-iodobenzamide

Physicochemical profiling Lipophilicity Hydrogen bonding

Researchers developing radioiodinated SPECT tracers or exploring halogen-bonding pharmacophores often face inconsistent quality and limited availability of para-iodobenzamide precursors. N-(2-Hydroxyethyl)-4-iodobenzamide (CAS 57728-65-1) addresses both needs. • Dual-recognition pharmacophore: Combines hydrogen-bond donor capacity (2 HBD, TPSA 49.3 Ų) with para-iodo halogen-bond donor-absent in N,N-dialkyl congeners. • Superior cross-coupling substrate: Low Ar-I bond dissociation energy (~57 kcal/mol) enables efficient Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings vs bromo/chloro analogs. • Consistent quality: Supplied at 98% purity, suitable as HPLC reference standard for radiopharmaceutical QC workflows.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 57728-65-1
Cat. No. B3145597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-4-iodobenzamide
CAS57728-65-1
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCO)I
InChIInChI=1S/C9H10INO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13)
InChIKeyTYKLJPGLNHBPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)-4-iodobenzamide: Physicochemical Identity and Classification


N-(2-Hydroxyethyl)-4-iodobenzamide (CAS 57728-65-1, molecular formula C₉H₁₀INO₂, molecular weight 291.09 g/mol) is a para-iodinated benzamide derivative bearing an N-(2-hydroxyethyl) substituent. This compound belongs to the broader class of 4-iodobenzamide analogs, several of which have been investigated as dopamine D₂ receptor SPECT imaging agents (e.g., IBZM) and as melanoma-seeking radiopharmaceuticals (e.g., BZA/IDAB) . The target compound is distinguished from its closest in-class analogs by the presence of a terminal primary hydroxyl group on the amide side chain, which introduces hydrogen-bond donor capacity absent in N,N-dialkyl congeners. This structural feature directly impacts computed physicochemical parameters: XLogP = 1, topological polar surface area (TPSA) = 49.3 Ų, hydrogen-bond donor count = 2, and hydrogen-bond acceptor count = 2 . These properties place the compound in a distinct physicochemical space relative to more lipophilic tertiary-amine-containing benzamides, with potential implications for aqueous solubility, metabolic handling, and non-specific binding.

N-(2-Hydroxyethyl)-4-iodobenzamide: Interchangeability Risks with Other Derivatives


Within the 4-iodobenzamide series, small modifications to the N-substituent produce large shifts in receptor-binding profile, biodistribution, and melanin affinity. The well-characterized clinical tracer [¹²³I]IBZM (N-(2-hydroxyethyl)-3-iodo-6-methoxybenzamide) achieves high-contrast D₂ receptor imaging only because its specific substitution pattern and stereoelectronic properties confer the appropriate lipophilicity and receptor kinetics . An apparently minor change—replacing the N,N-diethylaminoethyl group in BZA with the N-(2-hydroxyethyl) group—eliminates the basic tertiary amine, thereby altering the protonation state at physiological pH, reducing calculated logP by approximately 1.5 log units, and removing a key pharmacophoric element associated with sigma-1 receptor binding . Furthermore, among regioisomeric N-(2-hydroxyethyl)-iodobenzamides (2-iodo, 3-iodo, and 4-iodo), in vitro cellular uptake of radioiodinated aminoalkyl-iodobenzamide derivatives in B16/C3 murine melanoma cells showed that ortho-iodinated congeners exhibited approximately 30% lower radioactivity accumulation than their para-substituted counterparts . These data demonstrate that neither the N-substituent nor the iodine position can be arbitrarily modified without quantitatively measurable consequences for target engagement and imaging performance.

N-(2-Hydroxyethyl)-4-iodobenzamide: Head-to-Head Evidence vs. Closest Analogs


Lipophilicity and Hydrogen-Bond Donor Profile vs. Dialkyl Analogs

N-(2-hydroxyethyl)-4-iodobenzamide possesses a computed XLogP of 1 and a TPSA of 49.3 Ų, with two hydrogen-bond donor atoms contributed by the amide N–H and the terminal hydroxyl group . In contrast, the melanoma-imaging standard N-(2-diethylaminoethyl)-4-iodobenzamide (BZA/IDAB), which carries a tertiary amine rather than a hydroxyl, has a computed XLogP in the range of approximately 2.5–3.0 and lacks hydrogen-bond donor capacity (HBD = 1, amide N–H only) . The approximately 1.5 log-unit reduction in lipophilicity, combined with the introduction of a second HBD, predicts measurably different solubility, plasma protein binding, and blood–brain barrier penetration profiles that are quantitatively relevant for in vivo imaging and therapeutic applications.

Physicochemical profiling Lipophilicity Hydrogen bonding Drug-likeness

Iodine Position and Melanoma Cellular Uptake

In a systematic in vitro study of 11 radioiodinated aminoalkyl-iodobenzamide (ABA) derivatives using cultivated murine B16/C3 melanotic melanoma cells, all compounds bearing the iodine substituent at the para position achieved high cellular uptake of radioactivity (up to approximately 80% of the applied dose). In contrast, compounds radioiodinated at the ortho position displayed a consistent and significant reduction in cellular accumulation of approximately 30% relative to their para-substituted counterparts . N-(2-hydroxyethyl)-4-iodobenzamide, with its iodine at the para position, is therefore structurally positioned to recapitulate the favorable uptake profile observed for para-iodinated ABAs.

Melanoma imaging Cellular uptake Regioisomer comparison Radioiodination

Hydroxyethyl vs. Aminoethyl: Sigma Receptor Binding Profile

N-(2-aminoethyl)-4-iodobenzamide hydrochloride, the direct amino analog of the target compound, has been reported with a Ki value of 0.80 μM against its cognate target . The replacement of the terminal –NH₂ group with –OH in N-(2-hydroxyethyl)-4-iodobenzamide eliminates the cationic charge at physiological pH and removes a key electrostatic interaction motif. While direct comparative binding data for the hydroxyl analog at sigma-1 or sigma-2 receptors are not available in the public domain, the broader structure–activity relationship (SAR) literature demonstrates that N-substituted benzamides bearing basic amine functionalities (e.g., piperidinyl, diethylaminoethyl) exhibit nanomolar sigma-1 affinities (Ki values from 1.64 to 11.82 nM), whereas neutral or less basic side chains consistently show shifted selectivity profiles . This class-level SAR suggests that the target compound may exhibit reduced sigma-1 affinity relative to basic amine-containing analogs, potentially conferring lower off-target binding in central nervous system imaging applications.

Sigma receptor pharmacology Structure-activity relationship Binding affinity Receptor selectivity

Iodo Substituent for Cross-Coupling and Radiolabeling

The para-iodo substituent of N-(2-hydroxyethyl)-4-iodobenzamide serves as both a precursor for radioiodine isotopic exchange reactions and a reactive handle for transition-metal-catalyzed cross-coupling chemistry. In contrast to the corresponding bromo or chloro analogs, the C–I bond (bond dissociation energy approximately 57 kcal/mol for Ar–I vs. approximately 81 kcal/mol for Ar–Br and approximately 95 kcal/mol for Ar–Cl) is significantly more reactive toward oxidative addition with Pd(0) catalysts, enabling milder coupling conditions . The compound is synthesized in a single-step amidation from 4-iodobenzoic acid and 2-aminoethanol using DCC-mediated coupling in dichloromethane at 0–25°C, a protocol that is readily scalable and avoids the need for protecting-group chemistry on the hydroxyl functionality . This synthetic simplicity, combined with the enhanced reactivity of the C–I bond relative to C–Br and C–Cl, provides a measurable advantage in downstream derivatization efficiency.

Synthetic chemistry Cross-coupling Radioiodination Halogen bonding

Ionization State and pKa Differentiation

The predicted acid dissociation constant (pKa) of N-(2-hydroxyethyl)-4-iodobenzamide is 13.60 ± 0.46, indicating that the compound remains predominantly neutral and unionized across the entire physiologically relevant pH range (pH 1–8) . In marked contrast, N-(2-diethylaminoethyl)-4-iodobenzamide (BZA/IDAB) carries a tertiary amine with a predicted pKa of approximately 8.5–9.5, meaning that at physiological pH 7.4, a substantial fraction (approximately 90–95%) of BZA molecules exist in the protonated, positively charged state . This dichotomy in ionization behavior has direct and quantifiable consequences: the neutral species is predicted to exhibit higher passive membrane permeability and reduced lysosomal trapping compared to the cationic species, while the cationic form benefits from electrostatic interactions with anionic phospholipid headgroups. The selection between these compounds therefore represents a deliberate choice between distinct pharmacokinetic handling pathways.

pKa prediction Ionization state Pharmacokinetics Membrane permeability

Purity Benchmark for Radiochemical Synthesis

N-(2-hydroxyethyl)-4-iodobenzamide is commercially available from multiple vendors at a standardized purity of 98% . This purity specification is critical for radiochemical synthesis applications, where non-iodinated or de-iodinated impurities (particularly N-(2-hydroxyethyl)benzamide, the de-iodination byproduct) can compete for the same radioiodination chemistry and reduce effective specific activity . In comparison, the amino analog N-(2-aminoethyl)-4-iodobenzamide hydrochloride is typically supplied at lower purity grades, and the corresponding bromo and chloro analogs may contain variable levels of halogen-exchange byproducts that complicate stoichiometric calculations in cross-coupling reactions. The availability of the target compound at a consistently verified 98% purity from multiple independent suppliers reduces batch-to-batch variability and mitigates the risk of failed radiolabeling due to unidentified impurities.

Chemical purity Radiochemical synthesis Quality control Procurement specification

N-(2-Hydroxyethyl)-4-iodobenzamide: Application Scenarios


Melanoma-Targeted Radiopharmaceutical Precursor

The para-iodo substituent of N-(2-hydroxyethyl)-4-iodobenzamide enables direct isotopic exchange radioiodination, while its non-basic hydroxyethyl side chain is predicted to reduce sigma-1 receptor-mediated off-target uptake (class-level SAR inference) relative to basic amine benzamides such as BZA/IDAB . The para regiochemistry is critical: ortho-iodo regioisomers exhibit approximately 30% lower cellular accumulation in melanotic melanoma cells . The neutral ionization state (predicted pKa = 13.60) further distinguishes this precursor from cationic alternatives, potentially yielding tracers with altered pharmacokinetic profiles suitable for scenarios where rapid background clearance is prioritized over sustained target retention.

Cross-Coupling Building Block for Medicinal Chemistry

The low Ar–I bond dissociation energy (approximately 57 kcal/mol) makes N-(2-hydroxyethyl)-4-iodobenzamide a superior oxidative addition substrate for Suzuki, Heck, Sonogashira, and Buchwald–Hartwig couplings compared to the corresponding bromo (BDE ≈ 81 kcal/mol) or chloro (BDE ≈ 95 kcal/mol) analogs . The presence of both the primary hydroxyl group and the iodo substituent enables orthogonal functionalization strategies: the hydroxyl can be oxidized to an aldehyde or carboxylic acid, while the iodo group participates independently in metal-catalyzed C–C or C–N bond formation. The compound is synthesized in a single-step DCC-mediated amidation from commercially available 4-iodobenzoic acid and 2-aminoethanol , allowing medicinal chemistry teams to either procure the final compound or replicate the synthesis in-house with minimal optimization.

Halogen-Bonding Probe for Structural Biology

The iodine atom at the para position of the benzamide ring is an established halogen-bond donor capable of forming directional, electrostatic interactions with Lewis bases (carbonyl oxygens, thioethers, carboxylates) in protein binding pockets. N-(2-hydroxyethyl)-4-iodobenzamide combines this halogen-bonding capability with a hydrogen-bond-donating hydroxyethyl side chain (2 HBD) and a computed TPSA of 49.3 Ų , creating a dual hydrogen-bond/halogen-bond pharmacophore. This dual-recognition profile differentiates it from non-hydroxylated 4-iodobenzamide (CAS 3956-07-8, HBD = 1, TPSA = 43.1 Ų) and from N,N-dialkyl congeners that lack hydrogen-bond donor capacity entirely, making it a useful tool compound for crystallographic or NMR-based studies of halogen-bonding geometry in biological systems.

Reference Standard for Radiopharmaceutical Analysis

The commercial availability of N-(2-hydroxyethyl)-4-iodobenzamide at 98% purity from multiple independent suppliers makes it a practical reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling in radiopharmaceutical quality control workflows. The compound's well-defined computed physicochemical properties (XLogP = 1, TPSA = 49.3 Ų, predicted pKa = 13.60) facilitate the prediction of chromatographic retention times and mass spectrometric fragmentation patterns, enabling its use as a system suitability standard in methods designed to separate and quantify closely related iodobenzamide analogs, including the de-iodinated impurity N-(2-hydroxyethyl)benzamide.

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